

# Application Notes and Protocols: AVE 0991 Treatment in a Model of Cardiac Hypertrophy

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## Compound of Interest

Compound Name: AVE 0991 sodium salt

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## Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other pathological stimuli.<sup>[1]</sup> While initially adaptive, sustained hypertrophy can progress to heart failure. The renin-angiotensin system (RAS) is a critical regulator of cardiac remodeling, with Angiotensin II (Ang II) being a key driver of hypertrophy. AVE 0991 is a nonpeptide agonist of the Mas receptor, which binds Angiotensin-(1-7) (Ang-(1-7)), a counter-regulatory peptide in the RAS that opposes the detrimental effects of Ang II.<sup>[2][3]</sup> These notes provide a comprehensive overview of the application of AVE 0991 in preclinical models of cardiac hypertrophy, detailing its effects on cardiac structure and function, and outlining the associated experimental protocols.

## Data Presentation

The following tables summarize the quantitative effects of AVE 0991 in various experimental models of cardiac hypertrophy.

Table 1: Effects of AVE 0991 on Cardiac Hypertrophy in a Pressure Overload Model (Aortic Banding in Mice)

Parameter	Sham	Aortic Banding (AB)	AB + AVE 0991 (20 mg/kg/day)	Reference
Heart Weight / Body Weight (mg/g)	3.9 ± 0.2	5.8 ± 0.3	4.5 ± 0.2	[4]
Left Ventricular Weight (mg)	85.3 ± 5.1	125.6 ± 7.3	98.7 ± 6.5	[5]
Mean Myocyte Diameter (µm)	15.2 ± 1.1	24.8 ± 1.5	18.6 ± 1.3	[5]
Left Ventricular End-Diastolic Diameter (mm)	3.8 ± 0.2	4.5 ± 0.3	4.0 ± 0.2	[5]
Ejection Fraction (%)	65.4 ± 4.1	48.2 ± 3.5	59.8 ± 3.9	[5]

Data are presented as mean ± standard deviation. Data extracted from Ma et al. (2016).[5]

Table 2: Effects of AVE 0991 on Isoproterenol-Induced Cardiac Hypertrophy in Rats

Parameter	Control	Isoproterenol (ISO)	ISO + AVE 0991	Reference
Heart Weight / Body Weight (mg/g)	2.9 ± 0.1	3.8 ± 0.2	3.1 ± 0.1	[6]
Myocyte Diameter (µm)	10.60 ± 0.08	14.60 ± 0.11	11.22 ± 0.08	[6]

Data are presented as mean ± standard error of the mean. Data extracted from Ferreira et al. (2007).[6]

Table 3: Effects of AVE 0991 on Angiotensin II-Induced Hypertrophy in Neonatal Rat Cardiomyocytes

Parameter	Control	Angiotensin II (10 <sup>-6</sup> mol/l)	Ang II + AVE 0991 (10 <sup>-5</sup> mol/l)	Reference
Protein Content (μ g/well )	105.4 ± 8.2	158.6 ± 10.1	115.3 ± 9.5	[7]
Cell Surface Area (μm <sup>2</sup> )	1254 ± 98	2135 ± 154	1389 ± 112	[7]
[ <sup>3</sup> H]leucine Incorporation (cpm/μg protein)	35.2 ± 3.1	68.4 ± 5.2	41.7 ± 3.8	[7]

Data are presented as mean ± standard deviation. Data extracted from Zhang et al. (2010).[7]

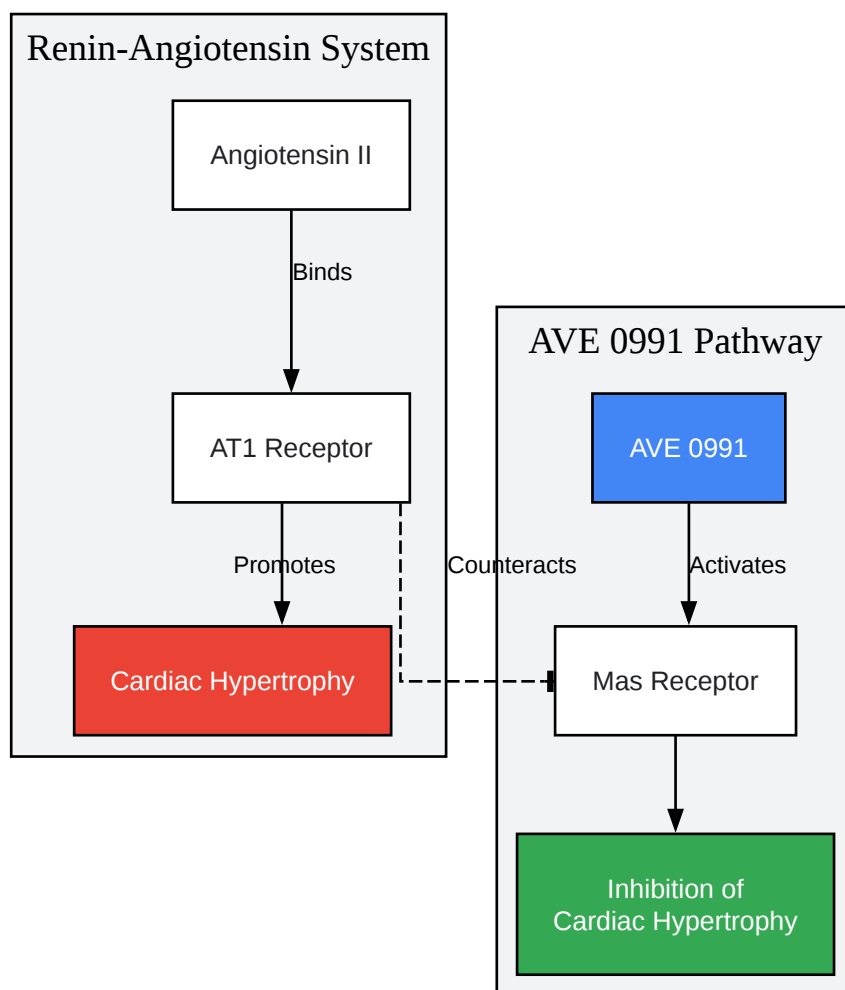
Table 4: Effects of AVE 0991 on Molecular Markers of Cardiac Hypertrophy

Molecular Marker	Model	Change with Hypertrophy	Effect of AVE 0991	Reference
TGF-β1 Expression	Ang II-induced (in vitro)	Increased	Decreased	[7]
Smad2 Expression	Ang II-induced (in vitro)	Increased	Decreased	[7]
NOX2 Expression	Pressure Overload (in vivo)	Increased	Decreased	[5]
NOX4 Expression	Pressure Overload (in vivo)	Increased	Decreased	[5]

## Signaling Pathways and Experimental Workflows

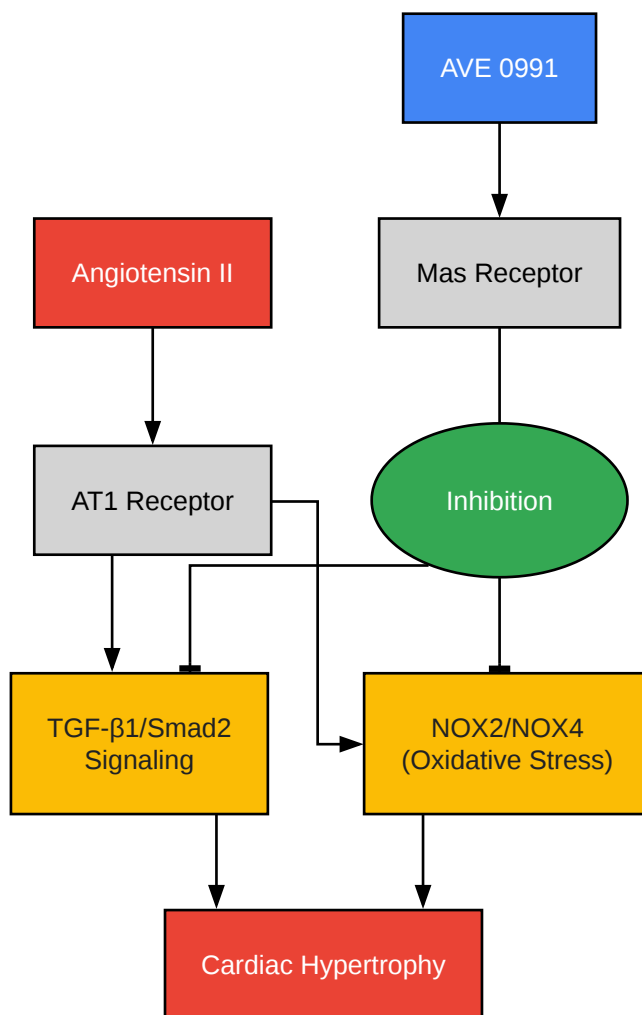
The therapeutic effects of AVE 0991 in cardiac hypertrophy are mediated through specific signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways

and a typical experimental workflow.



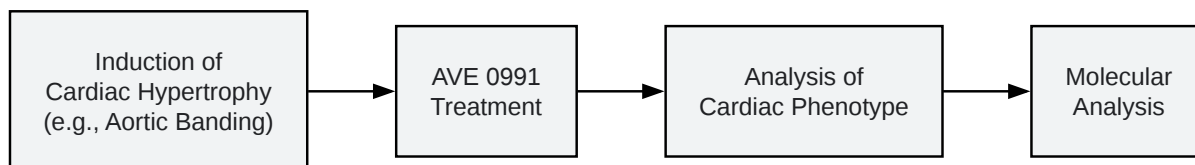
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Figure 1: Opposing roles of the classical and counter-regulatory RAS pathways in cardiac hypertrophy.



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Figure 2: AVE 0991 signaling pathways in attenuating cardiac hypertrophy.



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